N-(2-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.
Coupling with methoxyphenyl groups: The oxadiazole intermediate is then coupled with methoxyphenyl groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide compound. This is typically achieved using acetic anhydride (Ac2O) or acetyl chloride (CH3COCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-(2-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Inhibiting or activating specific enzymes or receptors involved in biological processes.
Modulating signaling pathways: Affecting key signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with DNA or RNA: Binding to nucleic acids and influencing gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)acetamide: A simpler analog with similar structural features but lacking the oxadiazole ring.
N-(4-methoxyphenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: A closely related compound with a different substitution pattern on the aromatic rings.
Uniqueness
N-(2-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to the presence of both methoxyphenyl and oxadiazolyl groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C24H21N3O5 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H21N3O5/c1-29-18-9-6-8-17(14-18)24-26-23(27-32-24)16-7-5-10-19(13-16)31-15-22(28)25-20-11-3-4-12-21(20)30-2/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
RUMYISIMMPNMTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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